molecular formula C10H15N B1584325 1-Methyl-3-phenylpropylamine CAS No. 22148-77-2

1-Methyl-3-phenylpropylamine

Cat. No. B1584325
CAS RN: 22148-77-2
M. Wt: 149.23 g/mol
InChI Key: XTTQGFJZEYVZAP-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylpropylamine belongs to the class of organic compounds known as phenylpropylamines. These are compounds containing a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine .


Synthesis Analysis

The synthesis of 1-Methyl-3-phenylpropylamine involves a two-step reaction route. The first step involves subjecting cellulose nanocrystals (CNCs) to a 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)-mediated oxidation . The second step is an amidation reaction carried out in an aqueous medium under mild conditions and in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)/N-hydroxysuccinimide (NHS) as a catalyst .


Molecular Structure Analysis

The linear formula of 1-Methyl-3-phenylpropylamine is C6H5CH2CH2CH(NH2)CH3 . It has a molecular weight of 149.23 .


Chemical Reactions Analysis

The grafting of 1-Methyl-3-phenylpropylamine on cellulose nanocrystals (CNCs) via a two-step reaction route was investigated and compared with physico-chemical surface adsorption .


Physical And Chemical Properties Analysis

1-Methyl-3-phenylpropylamine is a colorless to pale yellowish liquid . It has a refractive index of 1.514, a boiling point of 228-232 °C, and a density of 0.922 g/mL at 25 °C .

Scientific Research Applications

Application in Nanotechnology

  • Modification of Cellulose Nanocrystals (CNCs):
    • 1-Methyl-3-phenylpropylamine (1-M-3-PP) was used in the grafting of CNCs via a two-step reaction route. This process involved TEMPO-mediated oxidation followed by an amidation reaction. The modified CNCs exhibited enhanced dispersion and colloidal stabilization in organic solvents, making them suitable for the preparation of nanocomposites. Such modified CNCs could find applications in barrier materials where the sorption of aromatic molecules is beneficial (Le Gars et al., 2020).

Application in Fungicides

  • Development of Systemic Fungicides:
    • 3-Phenylpropylamines, a class to which 1-Methyl-3-phenylpropylamine belongs, have been studied for their fungicidal activity. It was found that their activity is influenced not only by their structure but also by their conformation. Compounds with optimized conformational criteria showed excellent fungicidal properties (Himmele & Pommer, 1980).

Application in Asymmetric Synthesis

  • Microbial Asymmetric Hydrolysis:
    • The asymmetric hydrolysis of N-acetyl-1-methyl-3-phenylpropylamine by various microorganisms produced optically active 1-methyl-3-phenylpropylamine. This process is significant in the production of enantiomerically pure substances, which are important in pharmaceuticals and fine chemicals (Shimizu, Ogawa, & Yamada, 1992).

Application in Analytical Chemistry

  • Chiral Separation by Capillary Electrophoresis:
    • A method was developed for the chiral separation of enantiomers of 1-methyl-3-phenylpropylamine using high-performance capillary electrophoresis. This technique is crucial for analyzing and separating chiral compounds in various scientific fields (Bai Gang, 2010).

Application in Chemical Synthesis

  • Use in Magnetic Nanoparticle-Based Reactions:
    • 1-Methyl-3-phenylpropylamine was used in the synthesis of magnetically immobilized enzymes, demonstrating the potential of magnetic nanoparticles in biological fields. When used under an alternating magnetic field, these nanoparticles acted like microscopic stirrers, improving the efficiency of chemical reactions (Dai et al., 2021).

Application in Solar Energy

  • Enhancing Dye-Sensitized Solar Cells (DSSCs):
    • Chemical modification of a TiO2 photoelectrode with 1-methyl-3-phenylpropylamine significantly improved the power conversion efficiency of DSSCs. This highlights its potential use in enhancing the performance of solar cells (Nath et al., 2013).

Application in Catalysis

  • Palladium Complexes with Ligands:
    • 3-Phenylpropylamine, including its derivatives, was used to synthesize various palladium complexes. These complexes were applied as heterogeneous catalysts in the aerobic oxidation of alcohols, showcasing their potential in organic synthesis and industrial applications (Karami et al., 2015).

Safety And Hazards

1-Methyl-3-phenylpropylamine is considered hazardous. It is toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

1-Methyl-3-phenylpropylamine has potential applications in the development of nanocomposites and barrier materials in which the sorption of aromatic molecules can be very useful . It is also used as a chiral intermediate for pharmaceuticals and agrochemicals .

properties

IUPAC Name

4-phenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECUIGDEWBNQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73839-93-7 (hydrochloride)
Record name 3-Amino-1-phenylbutane
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DSSTOX Substance ID

DTXSID60871334
Record name 4-Phenylbutan-2-amine
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Molecular Weight

149.23 g/mol
Source PubChem
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Product Name

1-Methyl-3-phenylpropylamine

CAS RN

22374-89-6, 22148-77-2
Record name 1-Methyl-3-phenylpropylamine
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Record name 1-Methyl-3-phenylpropylamine
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Record name 1-methyl-3-phenylpropylamine
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Record name 4-PHENYLBUTAN-2-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
281
Citations
B Seljestokken, A Fiksdahl - Acta Chemica Scandinavica, 1993 - actachemscand.org
Interest in homochiral substances is rapidly increasing especially because of their importance as intermediates in the pharmaceutical industry. The development of suitable …
Number of citations: 13 actachemscand.org
S Shimizu, J Ogawa, H Yamada - Applied microbiology and biotechnology, 1992 - Springer
… , Arthrobacter, Brevibacterium, Cellulomonas, Acinetobacter, Nocardia and Rhodococcus showed this hydrolysing activity and yielded (S)-1-methyl-3-phenylpropylamine (MPPA). Using …
Number of citations: 7 link.springer.com
S Braun-Galleani, MJ Henríquez, DN Nesbeth - Heliyon, 2019 - cell.com
We have engineered strain BG-10 of the methylotrophic yeast Komagataella phaffii for use as an effective whole cell biocatalyst. We introduced into the yeast a transgene encoding a …
Number of citations: 3 www.cell.com
H Dai, Y Lu, H Shi, L Tang, X Sun… - Biocatalysis and …, 2022 - Taylor & Francis
… 1-Methyl-3-phenylpropylamine was resolved using Fe 3 O 4 -APTES-CS 2 -lipase in an … efficient resolution of racemic 1-methyl-3-phenylpropylamine with immobilized lipase magnetic …
Number of citations: 0 www.tandfonline.com
J Ogawa, S Shimizu, H Yamada - Bioorganic & medicinal chemistry, 1994 - Elsevier
… (S)-Enantiomers of 1-methylbenzylamine, 1-methyl-3-phenylpropylamine … (R)-Enantiomer of 1-methyl-3phenylpropylamine and (S)-enantiomer of 1-methyl-2-phenylpropanol of high …
Number of citations: 6 www.sciencedirect.com
P Murray-Rust, J Murray-Rust, D Hartley… - … Section B: Structural …, 1982 - scripts.iucr.org
… The resolution of racemic 1-methyl-3-phenylpropylamine has been reported on three occasions by Dutch (van Dijk, Keizer & Moed, 1963), Russian (Potapov, Dem'yanovitch & Terent'ev…
Number of citations: 4 scripts.iucr.org
SB Clark, JM Storey, S Turnipseed, W Andersen… - 2014 - fda.esploro.exlibrisgroup.com
A method to examine and analyze structural isomers of methamphetamine was developed in the Denver Laboratory as an unexpected consequence of routine screening analyses of …
Number of citations: 4 fda.esploro.exlibrisgroup.com
R Frutos-Pedreno, E Garcia-Sanchez… - Inorganic …, 2016 - ACS Publications
… Complex 2b could be independently prepared by reaction of PdCl 2 and 2 equiv of 1-methyl-3-phenylpropylamine. Other authors have reported the synthesis of complex 2b from [Pd 2 {…
Number of citations: 17 pubs.acs.org
J Van Dijk, VG Keizer, HD Moed - Recueil des Travaux …, 1963 - Wiley Online Library
… of ery/Aro-p-hydroxynorephedrine and from those of 1 -methyl-3-phenylpropylamine. … The absolute configurations of the enantiomers of 1 -methyl-3-phenylpropylamine were determined …
Number of citations: 5 onlinelibrary.wiley.com
WX Huang, H Xu, SD Fazio, RV Vivilecchia - Journal of Chromatography A, 2000 - Elsevier
… This paper focuses on the effect of the non-chiral 18-crown-6 on chiral separations of 1-methyl-3-phenylpropylamine and 1,2,3,4-tetrahydro-1-naphthylamine. The mobility differences of …
Number of citations: 38 www.sciencedirect.com

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